3-(Trifluoromethyl)azetidine-1-carbonyl chloride
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Overview
Description
3-(Trifluoromethyl)azetidine-1-carbonyl chloride is a chemical compound with the molecular formula C5H5ClF3NO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)azetidine-1-carbonyl chloride typically involves the reaction of azetidine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group into the azetidine ring. The resulting intermediate is then treated with thionyl chloride to form the carbonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)azetidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Amines: Formed by reduction reactions
Scientific Research Applications
3-(Trifluoromethyl)azetidine-1-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)azetidine-1-carbonyl chloride involves its ability to react with various nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Azetidine-1-carbonyl chloride: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
3-Methylazetidine-1-carbonyl chloride: Contains a methyl group instead of a trifluoromethyl group, leading to variations in chemical behavior.
3-(Trifluoromethyl)azetidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
The presence of the trifluoromethyl group in 3-(Trifluoromethyl)azetidine-1-carbonyl chloride imparts unique chemical properties, such as increased lipophilicity, metabolic stability, and reactivity. These characteristics make it a valuable compound in various chemical, biological, and industrial applications.
Properties
IUPAC Name |
3-(trifluoromethyl)azetidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF3NO/c6-4(11)10-1-3(2-10)5(7,8)9/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUBMXZUVKOYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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